Traditional PEG linkers with mixed chain lengths create heterogeneous conjugates, complicating purification and regulatory approval. NH2-PEG3-C1-Boc is a monodisperse heterobifunctional linker providing a precise 3-unit PEG spacer with a free amine and a Boc-protected amine. This enables: (1) Uniform drug-to-antibody ratio (DAR) in ADCs, simplifying analytics and ensuring batch consistency; (2) Acid-labile Boc deprotection compatible with base-sensitive PROTAC payloads; (3) Hydrophilic spacer improving solubility and reducing nonspecific protein adsorption.
NH2-PEG3-C1-Boc is a discrete (monodisperse) polyethylene glycol (PEG) derivative, meaning it is a single, pure compound with a precise molecular weight, not a mixture of different polymer chain lengths. It is a heterobifunctional linker featuring a free primary amine at one terminus and a Boc-protected primary amine at the other, separated by a three-unit ethylene glycol spacer. This defined structure provides a flexible, hydrophilic linkage essential for conjugating molecules in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The key procurement-relevant attributes are its fixed length, which dictates spatial relationships between conjugated molecules, its hydrophilicity for improved solubility, and its Boc protecting group, which defines its chemical compatibility with specific synthesis routes.
Substituting NH2-PEG3-C1-Boc with a close analog is often unsuccessful because seemingly minor structural changes have significant practical consequences. Using a polydisperse PEG mixture instead of this monodisperse compound introduces heterogeneity, complicating purification, characterization, and leading to inconsistent batch-to-batch performance. Changing the linker length (e.g., to PEG2 or PEG4) can critically alter the distance between conjugated moieties, potentially ablating biological activity in spatially sensitive systems like PROTACs. Swapping the acid-labile Boc protecting group for a base-labile alternative like Fmoc dictates the entire synthetic strategy; one is incompatible with base-sensitive substrates, the other with acid-sensitive ones. Therefore, this specific compound is procured for its precise combination of length, purity, and synthetic compatibility, which are non-interchangeable.
The Boc protecting group is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to basic conditions. This is in direct contrast to the common alternative, the Fmoc group, which is removed with a base like piperidine. This orthogonality is a critical procurement determinant. If a molecule contains base-labile functional groups, using an Fmoc-protected linker is non-viable as the deprotection step would destroy the substrate. In such cases, the acid-cleavable Boc group of NH2-PEG3-C1-Boc is required to ensure the integrity of the final product.
| Evidence Dimension | Deprotection Reagent |
| Target Compound Data | Trifluoroacetic Acid (TFA) |
| Comparator Or Baseline | Fmoc-protected linker: 20% Piperidine in DMF |
| Quantified Difference | Qualitative (Acid vs. Base); enables orthogonal synthesis schemes |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase conjugation |
This determines the viability of the entire synthesis route for molecules containing acid- or base-sensitive functional groups, making it a primary procurement decision point.
NH2-PEG3-C1-Boc is a monodisperse compound with a single, exact molecular weight. This contrasts with polydisperse PEG alternatives, which are mixtures of polymers with a range of chain lengths and molecular weights, characterized by a Polydispersity Index (PDI) > 1.0. Using a monodisperse linker ensures the synthesis of a single, well-defined final product (e.g., an ADC or PROTAC). This dramatically simplifies downstream processing, as purification is not complicated by a mixture of PEGylated products, and analytical characterization (e.g., by mass spectrometry) yields a clean, single peak, ensuring batch-to-batch reproducibility.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Polydisperse PEG Linkers: > 1.0 |
| Quantified Difference | Discrete molecule vs. statistical mixture |
| Conditions | Bioconjugate synthesis and characterization |
For therapeutic development or applications requiring high precision, using a monodisperse linker is critical for ensuring product homogeneity, simplifying analytics, and achieving regulatory compliance.
The polyethylene glycol backbone of NH2-PEG3-C1-Boc imparts hydrophilicity, which typically improves the aqueous solubility of the final conjugate. This is a significant advantage over functionally similar but hydrophobic linkers, such as simple alkyl chains. Improved water solubility is a key handling property, facilitating formulation in physiological buffers for biological assays. Furthermore, in modalities like PROTACs and ADCs, which often involve large, hydrophobic ligands, the PEG linker helps mitigate aggregation and can improve the overall pharmacokinetic profile of the molecule.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Hydrophilic |
| Comparator Or Baseline | Simple Alkyl Chain Linkers: Hydrophobic |
| Quantified Difference | Qualitative (Aqueous vs. Organic Solubility) |
| Conditions | Formulation of bioconjugates in aqueous buffers |
Improved aqueous solubility simplifies compound handling, formulation for in vitro and in vivo studies, and can prevent aggregation-related artifacts in biological assays.
This linker is the right choice when developing PROTACs where the target-binding ligand or E3-ligase-binding ligand contains functional groups that are unstable in the basic conditions required for Fmoc deprotection. The use of Boc protection allows for linker deprotection with TFA, preserving the integrity of the final molecule.
In the manufacturing of therapeutic ADCs, a uniform drug-to-antibody ratio (DAR) is a critical quality attribute. Using this monodisperse linker ensures that every conjugate has the same molecular weight, leading to a homogeneous ADC product. This simplifies purification, improves batch-to-batch consistency, and is favored for regulatory submissions over polydisperse alternatives.
For conjugating amine-reactive molecules to surfaces or nanoparticles, this linker provides a hydrophilic spacer that can improve biocompatibility and reduce non-specific protein adsorption. The Boc-protected amine allows for controlled, stepwise functionalization; the free amine can be coupled first, followed by deprotection and subsequent reaction of the newly exposed amine, providing synthetic control over the surface chemistry.